molecular formula C8H9BrO B595705 (2-Bromo-3-methylphenyl)methanol CAS No. 168886-97-3

(2-Bromo-3-methylphenyl)methanol

Cat. No.: B595705
CAS No.: 168886-97-3
M. Wt: 201.063
InChI Key: KOMJECHMWYAILT-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of benzyl alcohol, where the bromine atom is positioned at the second carbon and a methyl group at the third carbon of the benzene ring.

Scientific Research Applications

(2-Bromo-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

“(2-Bromo-3-methylphenyl)methanol” is classified under GHS07 for safety . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . In case of contact, rinse thoroughly with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromo-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-3-methylphenyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthesis and specific applications in research and industry .

Properties

IUPAC Name

(2-bromo-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMJECHMWYAILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680945
Record name (2-Bromo-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168886-97-3
Record name (2-Bromo-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-3-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-methylbenzoic acid (4.0 g, 18.60 mmol) in THF (93 mL) was cooled to 0° C. and LAH (1.41 g, 37.2 mmol) added by portion. After the reaction completed, aq. K/Na tartrate was added and the reaction stirred overnight. The aqueous layer was extracted with EtOAc and the organic layer was then washed with water and brine (3× ea.), dried over Na2SO4 and concentrated in vacuo to give (2-bromo-3-methylphenyl)methanol as a clear oil that was used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
93 mL
Type
solvent
Reaction Step One
Name
Quantity
1.41 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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